molecular formula C20H24N4O4S B11004984 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11004984
M. Wt: 416.5 g/mol
InChI Key: NCNBWQHPVMDSJR-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by its unique hybrid structure, integrating a 1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide moiety linked to a 5-cyclopentyl-1,3,4-thiadiazole ring system. The 1,3,4-thiadiazole scaffold is a privileged structure in drug design, extensively documented in scientific literature for its diverse biological activities. Compounds featuring this core have demonstrated potent effects including antimicrobial , antifungal , and anticancer properties . The specific incorporation of cyclopentyl and dimethoxyphenyl substituents in this molecule is designed to modulate its lipophilicity, steric bulk, and electronic profile, which are critical parameters for optimizing interactions with biological targets. The 5-oxopyrrolidine (also known as succinimide) framework is another pharmacologically relevant group found in various bioactive molecules. This compound is supplied strictly for research and development purposes in laboratory settings. It is exclusively intended for use in non-human, non-clinical investigations, such as in vitro bioactivity screening, mechanism of action studies, and structure-activity relationship (SAR) exploration to develop new therapeutic or agrochemical agents. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated safety data sheet (SDS) for detailed handling and disposal information.

Properties

Molecular Formula

C20H24N4O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H24N4O4S/c1-27-14-7-8-15(16(10-14)28-2)24-11-13(9-17(24)25)18(26)21-20-23-22-19(29-20)12-5-3-4-6-12/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,21,23,26)

InChI Key

NCNBWQHPVMDSJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCCC4)OC

Origin of Product

United States

Preparation Methods

Cyclization Reaction

Substrate Reagents/Conditions Yield Reference
Cyclopentyl thiosemicarbazideFormic acid, Polyphosphoric acid (PPA), 120°C70–75%
Hydrazine derivativeCarbon disulfide, KOH, EtOH, reflux60–65%

Mechanism :

  • Thiosemicarbazide reacts with formic acid to form a formylated intermediate.

  • Cyclization under acidic conditions (PPA or H₂SO₄) yields the thiadiazole ring.

  • Dehydration eliminates water to stabilize the heterocycle.

Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid with 2,4-Dimethoxyphenyl Substituent

The pyrrolidine ring is synthesized via ring contraction or cyclization of lactams.

Key Intermediate: Lactam Formation

Starting Material Reagents/Conditions Yield Reference
(S)-Pyroglutamic acid derivativeGlutaric anhydride, Et₃N, DMF, 0–5°C80–85%
2,4-DimethoxyphenylamineSuccinic anhydride, DMAP, THF75%

Steps :

  • Acylation : Protect the amino group of (S)-pyroglutamic acid with tert-butoxycarbonyl (Boc) or similar.

  • Cyclization : React with glutaric anhydride to form the lactam precursor.

  • Deprotection : Remove Boc under acidic conditions (e.g., TFA) to yield the carboxylic acid.

Coupling of Thiadiazole and Pyrrolidine Moieties

The carboxamide bond is formed via activation of the pyrrolidine carboxylic acid.

Amidation Reagents and Yields

Reagent Solvent Temperature Yield Byproducts Reference
EEDQDMFRT85–90%None
TBTUDCM40°C78–82%None
BPCDMFRT50%Diketopiperazines

Procedure :

  • Activation : Treat the pyrrolidine carboxylic acid with EEDQ or TBTU in anhydrous DMF/DCM.

  • Coupling : Add the thiadiazole amine and stir for 12–24 hours.

  • Purification : Use silica gel chromatography (EtOAc/hexane gradient).

Introduction of the 2,4-Dimethoxyphenyl Group

This group is typically introduced during lactam formation or via cross-coupling.

Lactam Intermediate Synthesis

Substrate Reagents/Conditions Yield Reference
2,4-DimethoxyphenylamineGlutaric anhydride, DMAP, THF75%
Succinic acid derivativeEDC/HOBt, DIPEA, DCM70%

Steps :

  • Condensation : React 2,4-dimethoxyphenylamine with glutaric anhydride to form the lactam.

  • Deprotection : Remove protecting groups under acidic conditions.

Critical Reaction Parameters

Thiadiazole Cyclization

  • Temperature : 120°C (PPA) or reflux (EtOH).

  • Catalyst : None required for PPA-mediated cyclization.

Ring Contraction (Spino Reaction)

Substrate Conditions Yield Reference
LactamGlyoxal, NaOH, 80°C, 24h80–85%

Mechanism :

  • Thermal Rearrangement : Lactam undergoes ring contraction to form pyrrolidine.

  • Stereochemical Fidelity : Retains configuration due to stereospecific transition states.

Challenges and Optimization

  • Stereoselectivity : Requires enantioenriched starting materials for pyrrolidine.

  • Byproduct Formation : Diketopiperazines form with BPC/PFTU; avoided with EEDQ/TBTU.

  • Purification : Silica gel chromatography essential to isolate pure product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary in vitro studies suggest that this compound may also possess similar anticancer activities due to its ability to interact with cellular pathways involved in tumor growth and survival .

Anti-inflammatory Properties

The presence of the thiadiazole ring in the compound has been associated with anti-inflammatory effects. Compounds containing thiadiazole derivatives have been shown to inhibit key inflammatory mediators, including cytokines and enzymes involved in the inflammatory response. Molecular docking studies suggest that this compound may act as an inhibitor of specific enzymes like lipoxygenase, which plays a crucial role in inflammation .

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Thiadiazole derivatives are known to exhibit antibacterial and antifungal activities against a range of pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the microorganisms. Testing against common pathogens could reveal its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Studies : Research on related compounds demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% .
  • Anti-inflammatory Research : In silico studies indicated that similar thiadiazole compounds could effectively inhibit 5-lipoxygenase activity, suggesting a pathway for anti-inflammatory action .
  • Antimicrobial Testing : Compounds structurally akin to this compound exhibited promising results against Staphylococcus aureus and Escherichia coli in disc diffusion assays .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are compared below:

Compound Name Thiadiazole Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Cyclopentyl 2,4-Dimethoxyphenyl C₂₁H₂₄N₄O₄S (est.) ~428.5 High electron density (methoxy groups); moderate lipophilicity (cyclopentyl)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Isopropyl 4-Fluorophenyl C₁₇H₁₈FN₃O₂S 347.41 Lower steric bulk (isopropyl); electron-withdrawing fluorine
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 5-Cyclohexyl 4-Fluorophenyl C₁₉H₂₁FN₄O₂S 388.46 Increased lipophilicity (cyclohexyl); fluorine enhances metabolic stability
N-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Sulfanyl-dioxolane chain 3-Methoxyphenyl C₁₉H₂₂N₄O₅S₂ 450.5 Enhanced solubility (dioxolane); complex substituent may reduce bioavailability
Key Observations:

Thiadiazole Substituents: Cyclopentyl (target) vs. Isopropyl : Smaller substituent increases molecular flexibility but decreases lipophilicity. Sulfanyl-dioxolane : Introduces polarity but may complicate pharmacokinetics due to metabolic lability.

Phenyl Substituents :

  • 2,4-Dimethoxyphenyl (target) vs. 4-fluorophenyl : Methoxy groups increase electron density and hydrogen-bonding capacity, favoring interactions with polar residues in target proteins. Fluorine, being electron-withdrawing, may enhance stability but reduce solubility.

Hypothetical Structure-Activity Relationships (SAR)

While direct biological data for the target compound is unavailable, insights can be extrapolated from analogs:

  • Lipophilicity : The cyclopentyl group balances lipophilicity better than cyclohexyl , likely improving blood-brain barrier penetration compared to bulkier analogs.
  • Electronic Effects : The 2,4-dimethoxyphenyl group may enhance binding to targets requiring π-π stacking or hydrogen bonding (e.g., kinase active sites) compared to halogenated phenyl rings .
  • Metabolic Stability : Fluorine in analogs resists oxidative metabolism, whereas methoxy groups in the target compound may undergo demethylation, necessitating further derivatization for stability.

Biological Activity

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The structural features of this compound suggest potential applications in pharmacology, particularly in areas such as antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound's molecular formula is C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S with a molecular weight of 331.4 g/mol. It contains a thiadiazole ring which is often associated with various biological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiadiazole rings exhibit significant activity against various bacterial strains. For instance, studies have shown that certain derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiadiazole derivatives are also recognized for their anticancer potential. The structural modifications in the thiadiazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the thiadiazole ring can significantly alter their pharmacological profiles. For instance:

  • Position 5 Substituents: Variations at this position can enhance antibacterial activity.
  • Aromatic Substituents: The presence of electron-donating groups (like methoxy) on the phenyl ring has been correlated with increased cytotoxicity against cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by Villemagne et al. (2020) synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against Mycobacterium tuberculosis. One compound demonstrated an EC value of 0.072 μM, indicating potent activity against drug-resistant strains .

Case Study 2: Anticancer Activity

Research by Parikh et al. (2020) focused on the anticancer effects of substituted thiadiazoles. Compounds were tested against various cancer cell lines, showing IC values as low as 0.045 µg/mL for certain derivatives, suggesting strong potential for development as anticancer agents .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

The synthesis of this compound involves multi-step reactions requiring precise control of temperature, solvent choice, and catalysts. Key steps include cyclization of the thiadiazole ring and coupling of the pyrrolidone-carboxamide moiety. Microwave-assisted synthesis (e.g., 30–60 minutes at 80–120°C) can accelerate reaction rates and improve yields compared to conventional heating . Monitoring via TLC and HPLC ensures intermediate purity, while recrystallization or column chromatography refines the final product.

Q. Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time6–12 hours30–60 minutes
Yield50–65%70–85%
Purity (HPLC)90–95%95–99%

Q. What spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the thiadiazole, cyclopentyl, and dimethoxyphenyl groups. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 487.18) and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl stretches (1670–1700 cm⁻¹) and aromatic C–H bends .

Q. Which structural motifs contribute to its biological activity?

  • Thiadiazole ring : Enhances electron-deficient character, promoting interactions with enzymatic active sites .
  • 5-Oxopyrrolidine : Stabilizes conformations via intramolecular hydrogen bonding .
  • 2,4-Dimethoxyphenyl : Modulates lipophilicity and π-π stacking with hydrophobic pockets .

Q. How should in vitro bioactivity assays be designed for initial screening?

Use target-specific assays (e.g., enzyme inhibition for Factor Xa or kinase targets) with positive controls (e.g., rivaroxaban for Factor Xa). Employ dose-response curves (0.1–100 µM) to calculate IC₅₀ values. Validate results with orthogonal assays (e.g., fluorescence polarization vs. chromogenic substrates) to minimize false positives .

Advanced Research Questions

Q. What mechanistic insights explain its inhibitory activity against Factor Xa?

Molecular docking studies (using AutoDock Vina or Schrödinger Suite) reveal that the thiadiazole and pyrrolidone moieties occupy the S1 and S4 pockets of Factor Xa, respectively. Hydrogen bonds form between the carboxamide group and Gly219, while the cyclopentyl group induces hydrophobic interactions with Tyr227. Mutagenesis studies (e.g., Ala substitutions) validate these binding residues .

Q. How should contradictory data between crystallography and bioassays be resolved?

If X-ray crystallography (e.g., SHELX-refined structures) shows binding but bioassays lack activity, consider:

  • Solubility issues : Use DMSO stocks ≤0.1% to avoid aggregation.
  • Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions).
  • Off-target effects : Conduct kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Q. What computational strategies predict its pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (∼3.2), solubility (∼25 µM), and CYP450 inhibition.
  • Molecular Dynamics (MD) : GROMACS simulations (AMBER force field) assess binding mode stability over 100 ns trajectories.
  • QSAR Models : Train on datasets (ChEMBL, PubChem) to correlate structural descriptors (e.g., topological polar surface area) with bioavailability .

Q. What challenges arise in transitioning from in vitro to in vivo studies?

  • Bioavailability : Low oral absorption due to high molecular weight (>500 Da) and rotatable bonds (>10). Consider prodrug strategies (e.g., esterification of the carboxamide).
  • Toxicity : Screen for hERG inhibition (patch-clamp assays) and hepatotoxicity (HepG2 cell viability).
  • Metabolite Identification : LC-MS/MS detects phase I/II metabolites in plasma and urine .

Methodological Considerations

Q. Table 2: Key Functional Groups and Analytical Signatures

Functional GroupNMR Shift (¹H, ppm)IR Stretch (cm⁻¹)Bioactive Role
Thiadiazole8.2–8.5 (s, 1H)1560 (C=N)Enzyme inhibition
5-Oxopyrrolidine2.8–3.2 (m, 2H)1680 (C=O)Conformational rigidity
2,4-Dimethoxyphenyl6.6–7.1 (d, 2H)1250 (C–O–C)Lipophilicity modulation

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